1,3-Oxazolidine-2-thione

Vue d'ensemble

Description

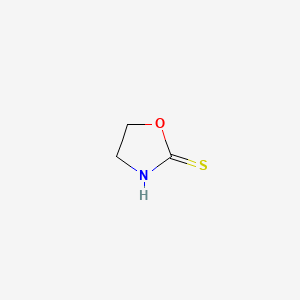

La 1,3-Oxazolidine-2-thione est un composé hétérocyclique caractérisé par un cycle à cinq chaînons contenant des atomes d'oxygène, d'azote et de soufre.

Applications De Recherche Scientifique

La 1,3-Oxazolidine-2-thione a été largement étudiée pour ses applications dans plusieurs domaines scientifiques:

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans son rôle d'inhibiteur enzymatique, le composé se lie au site actif de l'enzyme, empêchant la liaison du substrat et l'activité catalytique subséquente. Cette inhibition peut se produire par diverses voies, notamment l'inhibition compétitive et non compétitive .

Mécanisme D'action

Target of Action

1,3-Oxazolidine-2-thione (OZTs) are important chiral molecules that serve as active units in biologically active compounds . They have been found to increase thyroid size and severely depress hepatic trimethylamine oxidase activity in certain organisms .

Mode of Action

For instance, in a copper-catalyzed C-S bond formation with aryl iodides, chemoselective S-arylation was observed .

Biochemical Pathways

It has been suggested that these compounds may play a role in the modulation of thyroid size and hepatic trimethylamine oxidase activity

Pharmacokinetics

In silico pharmacokinetics prediction showed a good drug ability profile of cleomin, a compound related to this compound . More research is needed to understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of the action of this compound is an increase in thyroid size and a severe depression of hepatic trimethylamine oxidase activity . This suggests that the compound may have significant effects on thyroid function and liver metabolism.

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, in a copper-catalyzed C-S bond formation with aryl iodides, the reaction was observed to occur in dioxane at 60–90 °C . This suggests that the compound’s action may be influenced by factors such as temperature and solvent.

Analyse Biochimique

Biochemical Properties

1,3-Oxazolidine-2-thione plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as trimethylamine oxidase, leading to a significant decrease in its activity . Additionally, this compound increases the size of the thyroid gland, indicating its interaction with thyroid-related proteins . These interactions suggest that this compound can influence metabolic processes and enzyme regulation.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to severely depress hepatic trimethylamine oxidase activity in brown-egg layers, leading to changes in liver function . Furthermore, this compound influences cell signaling pathways and gene expression, particularly those related to thyroid function . These cellular effects highlight the compound’s potential impact on cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit the activity of trimethylamine oxidase by binding to its active site . This inhibition leads to a decrease in the enzyme’s activity, affecting the metabolic processes it regulates. Additionally, this compound may influence gene expression by interacting with transcription factors involved in thyroid hormone regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in thyroid size and hepatic enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause mild changes in thyroid size and enzyme activity . At higher doses, this compound can lead to significant thyroid enlargement and severe depression of hepatic trimethylamine oxidase activity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to thyroid function. It interacts with enzymes such as trimethylamine oxidase, influencing metabolic flux and metabolite levels . The compound’s role in these pathways underscores its potential impact on overall metabolic regulation and enzyme activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues, such as the thyroid and liver, are critical factors influencing its biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the thyroid and liver cells is particularly important for its role in modulating enzyme activity and gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La 1,3-Oxazolidine-2-thione peut être synthétisée par plusieurs méthodes. Une approche courante implique la réaction du disulfure de carbone avec le 2-aminoéthanol en conditions basiques. La réaction se déroule généralement comme suit:

CS2+NH2CH2CH2OH→this compound+H2O

Cette réaction est généralement réalisée en présence d'une base telle que l'hydroxyde de sodium ou l'hydroxyde de potassium à des températures élevées {_svg_1}.

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound implique souvent l'utilisation de réacteurs à écoulement continu pour assurer une synthèse efficace et évolutive. Les conditions réactionnelles sont optimisées pour obtenir des rendements élevés et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La 1,3-Oxazolidine-2-thione subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former l'oxazolidine-2-one.

Réduction: La réduction de la this compound peut produire l'oxazolidine.

Substitution: L'atome de soufre dans le composé peut subir des réactions de substitution avec divers électrophiles.

Réactifs et conditions communs

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution: Des électrophiles comme les halogénures d'alkyle et les halogénures d'aryle sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation: Oxazolidine-2-one.

Réduction: Oxazolidine.

Substitution: Divers dérivés substitués de l'oxazolidine-2-thione.

Comparaison Avec Des Composés Similaires

La 1,3-Oxazolidine-2-thione peut être comparée à d'autres composés similaires tels que:

Oxazolidine-2-one: Elle ne possède pas l'atome de soufre et présente une réactivité et des applications différentes.

Oxazolidine-2-sélone: Elle contient du sélénium au lieu du soufre, ce qui conduit à des propriétés chimiques et une réactivité distinctes.

Unicité

La this compound est unique en raison de la présence de l'atome de soufre, qui confère une réactivité chimique et une activité biologique spécifiques non observées dans ses analogues à l'oxygène ou au sélénium .

Propriétés

IUPAC Name |

1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NOS/c6-3-4-1-2-5-3/h1-2H2,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMURLIQHQSKULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873511 | |

| Record name | 2-Oxazolidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5840-81-3, 28470-84-0 | |

| Record name | 2-Oxazolidinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005840813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028470840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidine-2-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxazolidine-2-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxazolidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-OXAZOLIDINE-2-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMJ3CUW4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid [2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1225402.png)

![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-(3-methylphenoxy)propanamide](/img/structure/B1225404.png)

![4-[[5-(1,3-Benzothiazol-2-yl)-2-thiophenyl]-oxomethyl]-1-piperazinecarboxaldehyde](/img/structure/B1225405.png)

![{4-[(2-BROMOPHENOXY)METHYL]PHENYL}(PIPERIDINO)METHANONE](/img/structure/B1225413.png)

![N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide](/img/structure/B1225417.png)

![[2-(4-Chlorophenyl)-4-triazolyl]-phenylmethanone](/img/structure/B1225419.png)

![[4-(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B1225420.png)

![2,4-dichloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide](/img/structure/B1225421.png)

![2-[(2-cyanophenyl)thio]-N-[4-[dimethylamino(oxo)methyl]phenyl]benzamide](/img/structure/B1225422.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(3-methyl-2-benzofuranyl)methanone](/img/structure/B1225425.png)

![N-(4-acetylphenyl)-2-[[1-(3,5-dimethoxyphenyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1225426.png)